molecular formula C12H14O B13536139 (3-Methylidenecyclobutyl)(phenyl)methanol

(3-Methylidenecyclobutyl)(phenyl)methanol

Cat. No.: B13536139
M. Wt: 174.24 g/mol
InChI Key: VBVFIHFTVRXCTK-UHFFFAOYSA-N
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Description

(3-Methylidenecyclobutyl)(phenyl)methanol is an organic compound with the molecular formula C11H12O It is characterized by a cyclobutyl ring substituted with a methylene group and a phenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylidenecyclobutyl)(phenyl)methanol typically involves the reaction of cyclobutylmethyl ketone with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -10°C to 0°C for the Grignard reaction

    Hydrolysis: Aqueous acid (e.g., HCl) at room temperature

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Methylidenecyclobutyl)(phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation reactions where the hydroxyl group is replaced by a halogen using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in anhydrous ether at 0°C to room temperature.

    Substitution: SOCl2 in pyridine at room temperature.

Major Products

    Oxidation: (3-Methylidenecyclobutyl)(phenyl)ketone

    Reduction: this compound

    Substitution: (3-Methylidenecyclobutyl)(phenyl)chloride

Scientific Research Applications

(3-Methylidenecyclobutyl)(phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Methylidenecyclobutyl)(phenyl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methylidenecyclobutyl)methanol
  • (3-Methylidenecyclobutyl)(phenyl)ketone
  • (3-Methylidenecyclobutyl)(phenyl)chloride

Uniqueness

(3-Methylidenecyclobutyl)(phenyl)methanol is unique due to the presence of both a cyclobutyl ring and a phenyl group, which confer distinct chemical and physical properties

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(3-methylidenecyclobutyl)-phenylmethanol

InChI

InChI=1S/C12H14O/c1-9-7-11(8-9)12(13)10-5-3-2-4-6-10/h2-6,11-13H,1,7-8H2

InChI Key

VBVFIHFTVRXCTK-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C1)C(C2=CC=CC=C2)O

Origin of Product

United States

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